![molecular formula C16H18N4O B1209138 N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209138.png)
N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Cells
The compound N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide and its derivatives have been identified as potent inducers of apoptosis in cancer cells. For example, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, a closely related compound, demonstrate significant activity against cancer cells derived from several human solid tumors, with EC50 values ranging from 30 to 70 nM. This highlights their potential as therapeutic agents in cancer treatment (Zhang et al., 2008).
Conformational Analysis in NMR Spectroscopy
N-acylhydrazones, synthesized from similar pyrazolo[3,4-b]quinoline derivatives, have been analyzed using NMR spectroscopy to understand the duplication of peaks in their 1H- and 13C-NMR spectra. This research is significant in structural chemistry, aiding in the understanding of molecular conformations (Munir et al., 2021).
Fluorescence Quenching in Light-Emitting Devices
Pyrazolo[3,4-b]quinoline derivatives are reported as efficient organic fluorescent materials suitable for light-emitting devices. They exhibit stable fluorescence in various solvents, and their fluorescence can undergo efficient quenching processes in the presence of protic acids, which is reversible (Mu et al., 2010).
Implementation in Molecular Logic Switches
These compounds have been studied for their potential in implementing molecular logic switches. The photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been analyzed, revealing their potential for applications in molecular electronics and photophysics (Uchacz et al., 2016).
Interferon Inducing Activities
Derivatives of N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide have been evaluated for their interferon-inducing activities, which is essential for their potential use in antiviral therapies (Crenshaw et al., 1976).
Eigenschaften
Molekularformel |
C16H18N4O |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide |
InChI |
InChI=1S/C16H18N4O/c1-4-5-14(21)18-15-12-9-11-7-6-10(2)8-13(11)17-16(12)20(3)19-15/h6-9H,4-5H2,1-3H3,(H,18,19,21) |
InChI-Schlüssel |
KIWKLFHHVGFZFN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)C |
Kanonische SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



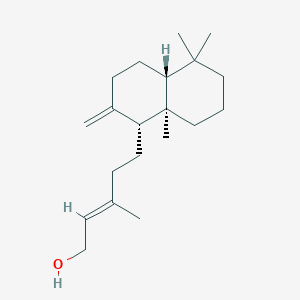
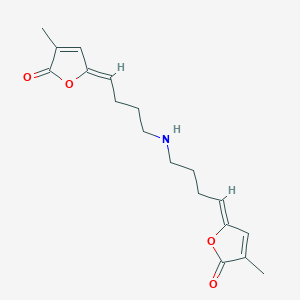

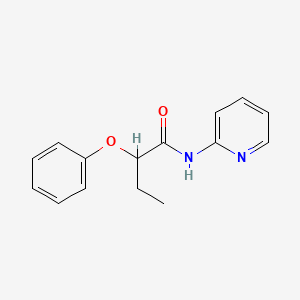
![4-[(3-Fluorophenyl)methyl-(3-pyridinylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1209060.png)
![N-(3,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1209061.png)

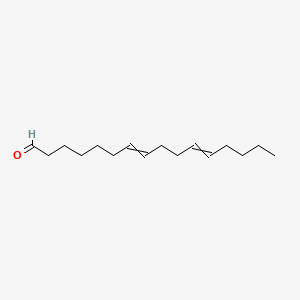
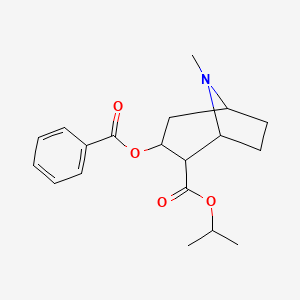

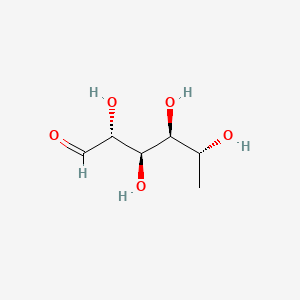
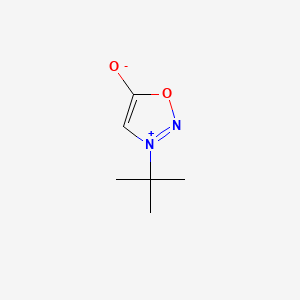
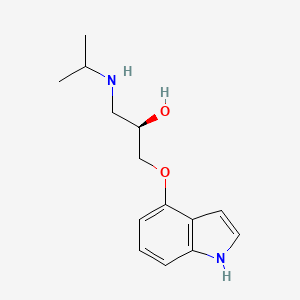
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)